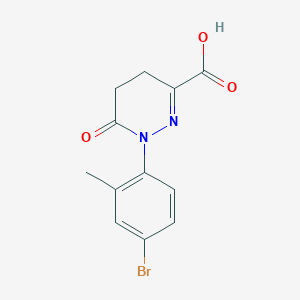![molecular formula C11H15BrN2O3S B6644247 3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B6644247.png)
3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as BMS-986142, it belongs to the class of small molecule inhibitors and has shown promising results in preclinical studies.
Mechanism of Action
BMS-986142 selectively binds to the catalytic domain of TYK2 and inhibits its activity. This leads to a decrease in the activation of downstream signaling pathways, resulting in a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In preclinical studies, BMS-986142 has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α. This reduction in cytokine production leads to a decrease in inflammation and tissue damage in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMS-986142 is its selectivity for TYK2, which reduces the risk of off-target effects. However, its efficacy in humans has not yet been established, and further studies are needed to determine its safety and efficacy in clinical trials.
Future Directions
There are several potential future directions for research on BMS-986142. One area of interest is its potential use in combination therapy with other drugs for the treatment of autoimmune diseases. Another area of research is the development of more selective TYK2 inhibitors with improved pharmacokinetic properties. Additionally, the role of TYK2 in other diseases such as cancer and infectious diseases is an area of active investigation.
Synthesis Methods
The synthesis of BMS-986142 involves several steps, including the reaction of 4-bromoaniline with 3-methylbutanoyl chloride to form 3-methyl-N-(4-bromophenyl)butanamide. This is then reacted with sulfamide to produce the final product, 3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide.
Scientific Research Applications
BMS-986142 has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to selectively inhibit the activity of a specific enzyme called TYK2, which is involved in the signaling pathways of various immune cells. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-11(2,7-10(13)15)14-18(16,17)9-5-3-8(12)4-6-9/h3-6,14H,7H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZOCKWYHKCFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)



![3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644192.png)

![2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6644204.png)
![N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide](/img/structure/B6644206.png)
![N-(furan-2-ylmethyl)-2-[1-hydroxypropan-2-yl(methyl)amino]propanamide](/img/structure/B6644214.png)

![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)


